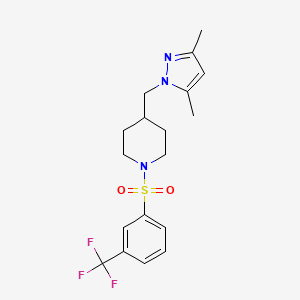

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine

Description

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a heterocyclic molecule featuring a piperidine core modified with a 3,5-dimethylpyrazole moiety and a 3-(trifluoromethyl)phenylsulfonyl group. For instance, trifluoromethyl groups enhance metabolic stability and lipophilicity, while sulfonyl groups often contribute to binding affinity in enzyme inhibitors .

Properties

IUPAC Name |

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22F3N3O2S/c1-13-10-14(2)24(22-13)12-15-6-8-23(9-7-15)27(25,26)17-5-3-4-16(11-17)18(19,20)21/h3-5,10-11,15H,6-9,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCRQILIQKCTJGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidine is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes a piperidine ring, a pyrazole moiety, and a trifluoromethyl-substituted phenyl sulfonyl group, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that the compound may inhibit the growth of various cancer cell lines. The presence of the sulfonyl group is believed to enhance its cytotoxic properties.

- Anticonvulsant Properties : Similar compounds with pyrazole and piperidine structures have shown promise in anticonvulsant activity, indicating potential therapeutic applications in epilepsy management.

- Antibacterial Effects : The compound's structural components suggest it may possess antibacterial properties, similar to other pyrazole derivatives that have been tested against Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The SAR analysis of similar compounds provides insights into how modifications to the molecular structure influence biological activity. Key findings include:

- Pyrazole Moiety : The 3,5-dimethyl substitution on the pyrazole ring has been correlated with increased potency in various biological assays .

- Sulfonyl Group : The presence of the sulfonyl group is essential for enhancing solubility and bioavailability, which are critical for effective drug design .

Case Studies and Research Findings

- Anticancer Activity :

- Anticonvulsant Activity :

- Antibacterial Activity :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Comparisons

The compound shares structural similarities with pyrazole-derived pesticides listed in , such as fipronil and ethiprole . Below is a comparative analysis:

*Molecular weights calculated based on structural formulas.

Key Observations :

- Core Structure : The target compound uses a piperidine ring, while fipronil and ethiprole are pyrazole derivatives. Piperidines are common in pharmaceuticals (e.g., antipsychotics), whereas pyrazoles dominate agrochemicals.

- Substituents : All three compounds feature trifluoromethyl groups , which improve resistance to metabolic degradation. The sulfonyl group in the target compound differs from the sulfinyl groups in fipronil/ethiprole; sulfonyl groups are more electron-withdrawing and may influence binding interactions.

Functional and Application Comparisons

- Fipronil and Ethiprole: These non-systemic insecticides act as GABA receptor antagonists, disrupting neurotransmission in pests . Their sulfinyl/sulfonyl groups and halogenated aryl rings are critical for binding to insect GABA receptors.

- Target Compound : The piperidine core and dimethylpyrazole may suggest central nervous system (CNS) activity, as seen in piperidine-containing drugs (e.g., donepezil). However, without pharmacological data, this remains speculative.

Physicochemical Properties

- Solubility : Sulfonyl groups improve aqueous solubility relative to sulfinyl groups, which could influence formulation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.